2-Amino-3-isobutoxybenzoic acid
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Overview
Description
2-Amino-3-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position and an isobutoxy group at the third position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isobutoxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-isobutoxybenzoic acid followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of the nitro compound using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-isobutoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-isobutoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isobutoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzoic acid
- 2-Amino-3-ethoxybenzoic acid
- 2-Amino-3-propoxybenzoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFHMIOOHRQNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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